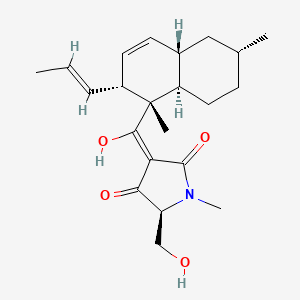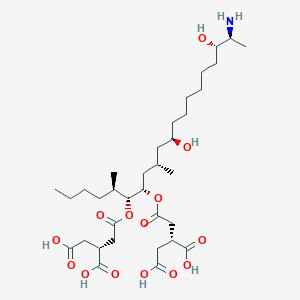
5-Fluor-CUMYL-PICA
Übersicht
Beschreibung
Es gehört zur Klasse der Aminoalkylindolderivate und ist eng verwandt mit CUMYL-PICA, das selbst vom bekannten Cannabinoid AM2201 abgeleitet ist . Das Vorhandensein eines Fluoratoms an CUMYL-PICA kennzeichnet 5-Fluor-CUMYL-PICA.
Wissenschaftliche Forschungsanwendungen
5-Fluor-CUMYL-PICA findet in verschiedenen Bereichen Anwendung:
Forensische Analyse: Aufgrund seines Vorkommens in Designer-Drogen ist es für forensische Labore relevant.
Pharmakologische Forschung: Untersuchung seiner Bindungsaffinität zu Cannabinoid-Rezeptoren und möglichen Auswirkungen.
Neurowissenschaften: Untersuchung seiner Auswirkungen auf das Endocannabinoid-System.
Toxikologie: Bewertung seiner Toxizität und schädlichen Auswirkungen.
5. Wirkmechanismus
Der genaue Mechanismus ist spekulativ. Wie andere synthetische Cannabinoide interagiert this compound wahrscheinlich mit Cannabinoid-Rezeptoren (CB1 und CB2) im Gehirn, was zu psychoaktiven Wirkungen führt. Weitere Forschung ist erforderlich, um spezifische molekulare Ziele und Pfade aufzuklären.
Wirkmechanismus
Target of Action
5-Fluoro CUMYL-PICA, also known as SGT-67, is a synthetic cannabinoid receptor agonist (SCRA). Its primary targets are the cannabinoid type 1 and type 2 receptors (CB1 and CB2, respectively) . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
5-Fluoro CUMYL-PICA interacts with its targets (CB1 and CB2 receptors) by binding to them. Despite CB1 binding affinities differing by over two orders of magnitude (Ki = 2.95-174 nM), all compounds were potent and efficacious CB1 agonists (EC50 = 0.43-4.7 nM), with a consistent rank order for binding and functional activity .
Pharmacokinetics
The pharmacokinetics of 5-Fluoro CUMYL-PICA involve its clearance and metabolism by human and rat liver microsomes and hepatocytes . In vivo metabolism was prolonged, such that parent compounds remained detectable in rat plasma 24 hours post-dosing . This suggests that the compound has a relatively long half-life in the body, which could potentially lead to prolonged effects.
Result of Action
The interaction of 5-Fluoro CUMYL-PICA with CB1 and CB2 receptors results in potent cannabimimetic effects . In mice, it was found to induce hypothermia (6°C, 3 mg/kg) through a CB1-dependent mechanism . This suggests that the compound can produce effects similar to those of cannabis, including changes in temperature regulation.
Action Environment
The in vivo elimination of 5-Fluoro CUMYL-PICA and other synthetic cannabinoids is delayed compared to in vitro modeling, possibly due to sequestration into adipose tissue . This indicates that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of fat tissues in the body .
Biochemische Analyse
Biochemical Properties
5-Fluoro CUMYL-PICA acts as a potent agonist for the cannabinoid receptors . It has been found to have a high affinity for CB1 receptors, with an EC50 of <0.1 nM for human CB1 receptors and 0.37 nM for human CB2 receptors .
Cellular Effects
As a synthetic cannabinoid, it is likely to influence cell function by interacting with cannabinoid receptors, which play a key role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro CUMYL-PICA involves binding to cannabinoid receptors, particularly CB1 . This binding can lead to activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
In vitro and in vivo studies suggest that the metabolism of 5-Fluoro CUMYL-PICA is rapid, but in vivo metabolism was found to be prolonged, with parent compounds remaining detectable in rat plasma 24 hours post-dosing . This suggests that the effects of 5-Fluoro CUMYL-PICA may change over time in laboratory settings .
Dosage Effects in Animal Models
One study found that it exerted potent cannabimimetic effects in mice, inducing hypothermia at a dosage of 3 mg/kg .
Metabolic Pathways
The primary metabolic pathways for 5-Fluoro CUMYL-PICA involve phase I oxidative transformations and phase II glucuronidation . The formation of identical metabolites following terminal hydroxylation or dealkylation of the 5-fluoropentyl chain for 5-Fluoro CUMYL-PICA has been observed .
Transport and Distribution
Given its lipophilic nature, it may be sequestered into adipose tissue .
Subcellular Localization
As a synthetic cannabinoid, it is likely to interact with cannabinoid receptors, which are primarily located on the cell membrane .
Vorbereitungsmethoden
Die Syntheserouten für 5-Fluor-CUMYL-PICA sind nicht umfassend dokumentiert. Forscher haben wahrscheinlich verschiedene Methoden zur Synthese dieser Verbindung entwickelt. Industrielle Produktionsverfahren bleiben firmenintern, aber sie beinhalten wahrscheinlich Modifikationen bestehender Synthesewege.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Substitutionsreaktionen: 5-Fluor-CUMYL-PICA kann nukleophile Substitutionsreaktionen eingehen, bei denen das Fluoratom durch andere funktionelle Gruppen ersetzt werden kann.
Oxidations- und Reduktionsreaktionen: Diese Transformationen könnten die Struktur der Verbindung verändern.
Ringschlussreaktionen: Aufgrund seiner Indol-basierten Struktur können Ringschlussreaktionen eine Rolle spielen.
Häufige Reagenzien und Bedingungen:
Fluorierung: Um das Fluoratom einzuführen, werden wahrscheinlich Reagenzien wie Fluorwasserstoff (HF) oder Fluorierungsmittel verwendet.
Reduktion/Oxidation: Standardreduktionsmittel (z. B. Lithiumaluminiumhydrid) oder Oxidationsmittel (z. B. Kaliumpermanganat) können eingesetzt werden.
Säure-/Basenkatalyse: Für Ringschlussreaktionen erleichtern Säure- oder Basenkatalysatoren die Cyclisierung.
Hauptprodukte:
Die Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen ab. Mögliche Produkte sind fluorierte Derivate, reduzierte Formen oder cyclisierte Verbindungen.
Vergleich Mit ähnlichen Verbindungen
5-Fluor-CUMYL-PICA weist Ähnlichkeiten mit anderen synthetischen Cannabinoiden auf:
CUMYL-PICA (SGT-56): Das nicht-fluorierte Analogon von this compound.
5F-CUMYL-PINACA (SGT-25): Eine weitere verwandte Verbindung mit einer Indazol-basierten Struktur
Eigenschaften
IUPAC Name |
1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O/c1-23(2,18-11-5-3-6-12-18)25-22(27)20-17-26(16-10-4-9-15-24)21-14-8-7-13-19(20)21/h3,5-8,11-14,17H,4,9-10,15-16H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYQNSYQBCKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155696 | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-18-8 | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-cumyl-pica | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-CUMYL-PICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN4RS63UV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 5-Fluoro CUMYL-PICA interact with cannabinoid receptors, and what are the downstream effects?
A: 5-Fluoro CUMYL-PICA exhibits high binding affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2) []. This binding leads to the activation of downstream signaling pathways, including the stimulation of [35S]GTPγS binding and inhibition of cAMP production []. These signaling events are similar to those elicited by Δ-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but 5-Fluoro CUMYL-PICA demonstrates greater efficacy than THC in these assays [].
Q2: Does 5-Fluoro CUMYL-PICA produce effects similar to THC in vivo?
A: While the research primarily focuses on in vitro characterization, the study does provide insights into the in vivo effects of 5-Fluoro CUMYL-PICA. In a mouse drug discrimination assay, 5-Fluoro CUMYL-PICA substituted for THC, suggesting it likely produces subjective effects similar to cannabis in humans [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2S,4S,10R,12S,14R,15R)-7-acetyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B570557.png)






![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)



